Kadsuracoccinic acid C
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Overview
Description
Kadsuracoccinic acid C is a triterpenoid compound isolated from the medicinal plant Kadsura coccinea. This compound belongs to the lanostane-type triterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, anti-tumor, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kadsuracoccinic acid C is typically isolated from the plant Kadsura coccinea through a series of extraction and purification processes. The plant material is first subjected to solvent extraction, often using ethanol or methanol. The crude extract is then fractionated using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate the pure compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for industrial production in the future .
Chemical Reactions Analysis
Types of Reactions: Kadsuracoccinic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Kadsuracoccinic acid C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and transformation of lanostane-type triterpenoids.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a valuable tool for studying cellular processes and signaling pathways.
Medicine: this compound is being investigated for its potential therapeutic effects against cancer, HIV, and other diseases.
Industry: The compound’s unique chemical structure and biological activities make it a candidate for developing new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Kadsuracoccinic acid C involves multiple molecular targets and pathways:
- Anti-inflammatory:
Properties
Molecular Formula |
C30H46O4 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10+/t20-,22+,23-,25-,28+,29-,30+/m1/s1 |
InChI Key |
JGNPDWQZTUZFHK-FLBFYCMKSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |
SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
Synonyms |
kadsuracoccinic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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